molecular formula C8H13NO B14745845 3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane CAS No. 874-50-0

3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane

Katalognummer: B14745845
CAS-Nummer: 874-50-0
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: LYZOJJRJHZKFQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane is a complex organic compound with a unique tricyclic structure. It is known for its stability and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a combination of oxygen and nitrogen atoms within a tricyclic framework, making it an interesting subject for chemical research and synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane typically involves multiple steps, including cyclization and functional group transformations. One common method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This method provides good to excellent yields of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane is unique due to its specific combination of oxygen and nitrogen atoms within a tricyclic framework. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

874-50-0

Molekularformel

C8H13NO

Molekulargewicht

139.19 g/mol

IUPAC-Name

3-oxa-10-azatricyclo[4.3.1.02,4]decane

InChI

InChI=1S/C8H13NO/c1-2-5-4-7-8(10-7)6(3-1)9-5/h5-9H,1-4H2

InChI-Schlüssel

LYZOJJRJHZKFQJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC3C(O3)C(C1)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.